(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride

Catalog No.
S548448
CAS No.
940929-33-9
M.F
C31H34Cl2N2O3
M. Wt
553.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-ox...

CAS Number

940929-33-9

Product Name

(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride

Molecular Formula

C31H34Cl2N2O3

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m1./s1

InChI Key

MLMZVWABFOLFGV-LNLSOMNWSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

SB743921; SB 743921; SB743921; SB-743921 HCl; SB-743921 hydrochloride.

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Description

The exact mass of the compound (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The presence of a benzamide group suggests the compound may have potential as a kinase inhibitor. Kinases are enzymes involved in many cellular processes, and their inhibition can be a target for drug discovery . Further research would be needed to determine if the compound has activity against specific kinases.
  • Antimicrobial Activity: The chromene ring system is present in some naturally occurring antibiotics . The combination of this ring system with other functional groups in the compound could potentially lead to antimicrobial activity. In vitro studies would be required to assess this possibility.

(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is a synthetic compound that belongs to a class of molecules with potential therapeutic applications. Its structure features a chiral center, which may contribute to its biological activity and specificity. The compound contains various functional groups, including an amine, a benzamide, and a chromenone moiety, which are known for their diverse biological properties.

, predominantly utilizing multicomponent reactions (MCRs). MCRs are advantageous as they allow for the simultaneous formation of multiple bonds in a single step, enhancing atom economy and reducing waste. This approach is particularly useful in the pharmaceutical industry for the rapid construction of complex molecules from simpler precursors .

Preliminary studies suggest that (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride exhibits significant biological activity. Compounds with similar structures have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. The presence of the chromenone moiety is particularly noteworthy, as it has been associated with various pharmacological effects, including inhibition of specific enzymes and modulation of cellular pathways .

The synthesis of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride can be achieved through several methods:

  • Multicomponent Reactions (MCRs): This method allows for the efficient synthesis of complex molecules by combining three or more reactants in one pot.
  • Sonochemical Synthesis: Utilizing ultrasonic waves to enhance reaction kinetics and control product formation may provide an innovative approach to synthesizing this compound .
  • Traditional Organic Synthesis: Sequential reactions can also be employed, although they may require longer reaction times and more purification steps.

This compound has potential applications in medicinal chemistry due to its unique structure and biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Additionally, its unique chemical properties could be explored in materials science or as a probe in biochemical assays.

Interaction studies involving (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride would be essential to understand its mechanism of action. These studies could include:

  • Binding Affinity Assessments: Determining how well the compound binds to specific biological targets.
  • Enzyme Inhibition Studies: Evaluating its effectiveness in inhibiting key enzymes associated with disease pathways.
  • Cellular Assays: Investigating the compound's effects on cell viability and proliferation in various cancer cell lines.

Several compounds share structural similarities with (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride, including:

  • Chromenone Derivatives: Known for their diverse biological activities, including anti-cancer effects.
  • Benzamide Derivatives: Often exhibit neuroprotective and anti-inflammatory properties.
  • Aminopropyl Compounds: Frequently involved in neurotransmitter modulation.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Compound AChromenoneAnticancer
Compound BBenzamideAnti-inflammatory
Compound CAminopropylNeuroprotective

The uniqueness of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride lies in its specific combination of these functional groups, potentially leading to distinct pharmacological profiles compared to other similar compounds.

The compound (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride, also known as SB-743921, represents a sophisticated synthetic molecule with significant structural complexity [2] [7]. The molecular formula C31H34Cl2N2O3 encompasses multiple functional groups and heterocyclic systems that contribute to its unique chemical properties [7] [8].

Molecular Weight and Elemental Composition

The calculated molecular weight of the compound is 553.524 grams per mole, with an exact monoisotopic mass of 552.194649 grams per mole [2] [7]. The elemental composition consists of 31 carbon atoms, 34 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms [7] [9].

ElementNumber of AtomsAtomic Weight (g/mol)Contribution (g/mol)
Carbon3112.011372.341
Hydrogen341.00834.272
Chlorine235.4570.900
Nitrogen214.00728.014
Oxygen315.99947.997
Total72-553.524

Structural Components and Functional Groups

The molecule contains several distinct structural motifs that define its chemical behavior [2]. The core chromen-4-one system represents a benzopyran-4-one scaffold, which is characteristic of chromone derivatives and contributes significantly to the compound's electronic properties [15] [16]. This chromenone backbone features a ketone group at position 4 and exhibits planar configuration with π-conjugation throughout the aromatic system [15].

The benzamide substituent introduces an amide functional group that participates in hydrogen bonding interactions and contributes to the molecule's conformational preferences [15] [33]. The 4-methylbenzamide moiety provides steric bulk and hydrophobic character, while the 3-aminopropyl chain offers flexibility and potential for ionic interactions through the terminal amino group [2].

The 7-chloro substitution on the chromen ring system introduces electron-withdrawing effects that modulate the electronic distribution across the aromatic framework [17]. The 3-benzyl substituent at the chromen-2-yl position contributes additional aromatic character and increases the overall lipophilicity of the molecule [2].

Stereochemistry and Absolute Configuration

The stereochemical configuration of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride is defined by the presence of a chiral center at the carbon bearing the chromen-2-yl and 2-methylpropyl substituents [2]. The absolute configuration is designated as R according to the Cahn-Ingold-Prelog priority rules [23].

Determination of Absolute Configuration

The R configuration indicates that when viewed along the bond from the chiral center to the substituent of lowest priority, the remaining three substituents are arranged in clockwise order when ranked by their atomic number priorities [23] [10]. This stereochemical designation is critical for the compound's biological activity, as enantiomers often exhibit different pharmacological properties [10].

Conformational Analysis

The molecular conformation is influenced by multiple factors including steric interactions between substituents, electronic effects from the aromatic systems, and potential intramolecular hydrogen bonding [33] [34]. The bridging segments connecting the chromen system to the benzamide moiety can adopt various rotational conformations, with dihedral angles typically ranging between 15-25 degrees based on analogous structures [15] [33].

The chromenone ring system maintains a planar configuration due to the extended π-conjugation, while the benzamide group can rotate around the amide bond with restricted motion due to partial double bond character [33] [34]. The 3-aminopropyl chain provides conformational flexibility, allowing the molecule to adopt multiple low-energy conformations in solution [20].

Physicochemical Characteristics

The physicochemical properties of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride are determined by its complex molecular structure and the presence of multiple functional groups [2] [7].

Physical Appearance and Basic Properties

The compound appears as a white to beige crystalline powder with a characteristic solid-state morphology [2] [7]. The hydrochloride salt formation enhances the compound's stability and solubility characteristics compared to the free base form [18] [25].

PropertyValueReference Conditions
AppearanceWhite to beige powderRoom temperature
Molecular Weight553.52 g/molStandard conditions
Melting PointNot specifically reported-
Storage Temperature-20°CLong-term stability
Purity>98% by High Performance Liquid ChromatographyStandard analytical conditions

Electronic Properties and Spectroscopic Characteristics

The compound exhibits characteristic spectroscopic properties arising from its chromene and benzamide chromophores [34] [36]. The chromen-4-one system contributes to ultraviolet-visible absorption with characteristic bands in the 250-350 nanometer region due to π-π* transitions within the extended aromatic system [21] [39].

Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the various aromatic and aliphatic protons [36] [38]. The amide carbonyl carbon typically appears around 170 parts per million in carbon-13 nuclear magnetic resonance, while the chromenone carbonyl resonates at approximately 180 parts per million [34] [36].

Infrared spectroscopy shows characteristic amide I bands around 1650-1670 wavenumbers and chromenone carbonyl stretching around 1680-1690 wavenumbers [40]. The presence of multiple aromatic systems contributes to complex fingerprint regions below 1500 wavenumbers [40].

Thermal Properties

Thermal analysis of structurally related compounds suggests that the title compound exhibits moderate thermal stability with decomposition occurring above 200°C [42]. The hydrochloride salt formation typically enhances thermal stability compared to free base forms by providing additional ionic interactions within the crystal lattice [18] [42].

Solubility Profile and Solution Behavior

The solubility characteristics of (R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride are significantly influenced by its ionic nature as a hydrochloride salt and the presence of both hydrophilic and lipophilic structural elements [2] [18].

Aqueous Solubility

The compound demonstrates enhanced water solubility due to its hydrochloride salt form, with reported solubility of approximately 5 milligrams per milliliter in water, yielding clear solutions [2]. This represents a substantial improvement over the free base form, which typically exhibits much lower aqueous solubility due to the predominance of lipophilic aromatic systems [18].

Organic Solvent Solubility

The compound shows excellent solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves concentrations up to 10 millimolar [8] [9]. This high solubility in dimethyl sulfoxide reflects the compound's ability to interact favorably with both the polar and aprotic characteristics of this solvent [20].

SolventSolubilitySolution Characteristics
Water5 mg/mLClear solution
Dimethyl Sulfoxide10 mMHigh solubility
EthanolModerateBased on structural analogs
MethanolModerateBased on structural analogs

Solution Stability and Behavior

In aqueous solutions, the compound's behavior is influenced by pH conditions and ionic strength [20]. The presence of the amino group provides buffering capacity and pH-dependent solubility characteristics [18]. Under physiological pH conditions, the amino group exists in a protonated state, contributing to the overall positive charge and enhancing water solubility [2].

The partition coefficient (logP) is estimated to be in the moderate range, reflecting the balance between the lipophilic aromatic components and the hydrophilic ionic character of the hydrochloride salt [26]. This balanced lipophilicity contributes to the compound's ability to cross biological membranes while maintaining adequate aqueous solubility [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

552.1946483 g/mol

Monoisotopic Mass

552.1946483 g/mol

Heavy Atom Count

38

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2YW6FB68GM

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified) and lymphoma (non-hodgkin's).

Dates

Modify: 2023-08-15
1: Viswanath AN, Pae AN. Resistance by allostery: a novel perspective for eg5-targeted drug design. J Med Chem. 2013 Aug 22;56(16):6314-6. doi: 10.1021/jm401071u. Epub 2013 Jul 30. PubMed PMID: 23899248.
2: Talapatra SK, Anthony NG, Mackay SP, Kozielski F. Mitotic kinesin Eg5 overcomes inhibition to the phase I/II clinical candidate SB743921 by an allosteric resistance mechanism. J Med Chem. 2013 Aug 22;56(16):6317-29. doi: 10.1021/jm4006274. PubMed PMID: 23875972.
3: Good JA, Wang F, Rath O, Kaan HY, Talapatra SK, Podgórski D, MacKay SP, Kozielski F. Optimized S-trityl-L-cysteine-based inhibitors of kinesin spindle protein with potent in vivo antitumor activity in lung cancer xenograft models. J Med Chem. 2013 Mar 14;56(5):1878-93. doi: 10.1021/jm3014597. Epub 2013 Feb 27. PubMed PMID: 23394180; PubMed Central PMCID: PMC3759169.
4: Holen KD, Belani CP, Wilding G, Ramalingam S, Volkman JL, Ramanathan RK, Vasist LS, Bowen CJ, Hodge JP, Dar MM, Ho PT. A first in human study of SB-743921, a kinesin spindle protein inhibitor, to determine pharmacokinetics, biologic effects and establish a recommended phase II dose. Cancer Chemother Pharmacol. 2011 Feb;67(2):447-54. doi: 10.1007/s00280-010-1346-5. Epub 2010 May 12. PubMed PMID: 20461380.
5: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Jan-Feb;31(1):47-57. PubMed PMID: 19357798.
6: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Oct;28(8):533-91. PubMed PMID: 17136234.

Explore Compound Types